molecular formula C9H12N2O2 B13010407 Ethyl 5-amino-2-methylpyridine-4-carboxylate CAS No. 52393-72-3

Ethyl 5-amino-2-methylpyridine-4-carboxylate

Cat. No.: B13010407
CAS No.: 52393-72-3
M. Wt: 180.20 g/mol
InChI Key: ZDHUFCFWGNMRTR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylisonicotinate is an organic compound belonging to the class of isonicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-2-methylisonicotinate typically involves the esterification of 5-amino-2-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of Ethyl 5-amino-2-methylisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 5-amino-2-methylisonicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active isonicotinic acid derivative, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • Methyl 5-amino-2-methylisonicotinate
  • Ethyl 5-aminoisonicotinate
  • Ethyl 5-nitro-2-methylisonicotinate

Comparison: Ethyl 5-amino-2-methylisonicotinate is unique due to the presence of both an amino group and a methyl group on the isonicotinic acid core. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its potential as a drug candidate.

Properties

CAS No.

52393-72-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5-amino-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)11-5-8(7)10/h4-5H,3,10H2,1-2H3

InChI Key

ZDHUFCFWGNMRTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC(=C1)C)N

Origin of Product

United States

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